molecular formula C6H10ClF3N2 B12313025 [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride

[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride

Cat. No.: B12313025
M. Wt: 202.60 g/mol
InChI Key: UAQJRRLPJIRIBX-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride is a chemical compound with the molecular formula C6H9F3N2.ClH and a molecular weight of 202.61 g/mol . This compound is known for its unique bicyclic structure and the presence of a trifluoromethyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride typically involves the reaction of a bicyclo[1.1.1]pentane derivative with hydrazine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on a larger scale .

Chemical Reactions Analysis

Types of Reactions

[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure and reactivity make it valuable for developing new materials and compounds .

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. Its hydrazine moiety also makes it useful for developing new biochemical probes and reagents .

Medicine

In medicine, [3-(Trifluoromethyl)bicyclo[11Its unique structure may impart desirable pharmacokinetic properties, making it a candidate for further investigation .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as increased stability or reactivity. Its trifluoromethyl group is particularly valuable in materials science .

Mechanism of Action

The mechanism of action of [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride involves its interaction with molecular targets through its hydrazine and trifluoromethyl groups. These interactions can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride lies in its combination of a bicyclic structure with a trifluoromethyl group and a hydrazine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C6H10ClF3N2

Molecular Weight

202.60 g/mol

IUPAC Name

[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine;hydrochloride

InChI

InChI=1S/C6H9F3N2.ClH/c7-6(8,9)4-1-5(2-4,3-4)11-10;/h11H,1-3,10H2;1H

InChI Key

UAQJRRLPJIRIBX-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)NN)C(F)(F)F.Cl

Origin of Product

United States

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